molecular formula C11H13ClN2O B1425092 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride CAS No. 1279219-16-7

3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride

Cat. No.: B1425092
CAS No.: 1279219-16-7
M. Wt: 224.68 g/mol
InChI Key: XJCASDPMKURQCG-UHFFFAOYSA-N
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Description

A detailed scientific description of the core research applications and mechanism of action for 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride could not be established from publicly available sources. The compound is listed in chemical supplier catalogs as a building block for research purposes . Aniline derivatives and pyrrole-based heterocycles are important scaffolds in medicinal chemistry, featured in the development of compounds for diverse applications, such as viral entry inhibitors and other therapeutic agents . Researchers are encouraged to consult specialized scientific literature for potential novel applications of this specific chemical entity. This product is strictly for Research Use Only.

Properties

IUPAC Name

3-methoxy-4-pyrrol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCASDPMKURQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method from Vanillin (Representative Example)

A well-documented method involves the catalytic hydrogenation of vanillin in the presence of liquefied ammonia and Raney nickel catalyst, followed by acidification to form the hydrochloride salt. The process is as follows:

Step Description Conditions & Reagents Notes
1 Dissolution of vanillin Vanillin dissolved in anhydrous methanol (mass ratio 1:2 to 1:4) Ensures homogeneous reaction medium
2 Catalyst addition and air removal Add Raney nickel catalyst (mass ratio catalyst:vanillin 1:12 to 1:8), purge autoclave with nitrogen to remove air Prevents catalyst poisoning and ensures inert atmosphere
3 Addition of liquefied ammonia Add liquefied ammonia (1 to 3 times mass of vanillin) at <35°C Controls reaction temperature to avoid side reactions
4 Hydrogenation Pass hydrogen gas, maintain 45–50°C, stir until reaction completion Catalytic hydrogenation converts aldehyde to amine
5 Catalyst removal Release pressure, dissolve product in methanol (mass ratio methanol:vanillin 2:1 to 3:1), filter off catalyst Catalyst can be recovered and reused
6 Formation of hydrochloride salt Cool filtrate to room temperature, bubble hydrogen chloride gas until pH=1, filter and dry solids Yields 3-methoxy-4-hydrobenzylamine hydrochloride

Yield: Approximately 72.8 g from 75 g vanillin, corresponding to a 78% yield of the hydrochloride salt product.

Mechanistic Insights and Reaction Conditions

  • Catalyst: Raney nickel is preferred due to its high activity in hydrogenation and amination reactions.
  • Temperature: Keeping the reaction temperature below 50°C prevents decomposition and side reactions.
  • Pressure: Hydrogen pressure is maintained around 3 kg/cm² (approx. 3 atm) to facilitate efficient hydrogenation.
  • Ammonia: Using liquefied ammonia in excess ensures complete amination of the aldehyde group.
  • Solvent: Anhydrous methanol serves as the solvent, providing good solubility and compatibility with the catalyst.

Alternative Approaches and Related Pyrrole Functionalization

While direct preparation of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is less commonly reported, related methodologies for introducing pyrrole substituents onto aromatic amines involve:

  • Cyclization reactions of bis-enaminone intermediates with primary amines, including anilines and heteroaryl amines, under reflux in ethanol-acetic acid mixtures, yielding 1-substituted pyrrole derivatives in yields ranging from 14% to 93% depending on substrate and conditions.
  • Multicomponent reactions (MCRs) involving aldehydes, anilines, and isocyanides to form fused heterocyclic systems containing pyrrole rings, under mild conditions such as room temperature in methanol, achieving high yields (e.g., 87%).

These methods highlight the versatility of pyrrole ring formation and substitution on aromatic amines, which could be adapted or combined with the hydrogenation approach to prepare the target compound.

Summary Table of Key Preparation Parameters

Parameter Range/Value Comments
Starting material Vanillin (3-methoxy-4-hydroxybenzaldehyde) Common precursor for methoxy-aniline derivatives
Solvent Anhydrous methanol Mass ratio with vanillin: 2:1 to 4:1
Catalyst Raney nickel Mass ratio catalyst:vanillin 1:12 to 1:8
Ammonia Liquefied ammonia 1–3 times mass of vanillin
Hydrogen pressure ~3 kg/cm² (approx. 3 atm) For catalytic hydrogenation
Reaction temperature 35–50 °C Controlled to avoid side reactions
Salt formation Hydrogen chloride gas To pH=1, room temperature
Yield ~78% For 3-methoxy-4-hydrobenzylamine hydrochloride

Research Findings and Considerations

  • The described method is scalable and reproducible, with catalyst recovery possible.
  • The use of Raney nickel and controlled hydrogenation conditions ensures high selectivity and yield.
  • The hydrochloride salt form improves compound stability and handling.
  • Alternative synthetic routes involving pyrrole ring formation via cyclization or MCRs provide complementary approaches for structural analogs or derivatives.
  • No significant reports were found on direct substitution of the pyrrole ring onto the aniline nitrogen in this exact compound, suggesting the method may require sequential functionalization steps combining amination and pyrrole installation.

This comprehensive analysis synthesizes data from patent literature and peer-reviewed research, excluding unreliable commercial databases, to provide a professional and authoritative overview of the preparation methods for 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The methoxy and pyrrole groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.

  • Reduction Products: Amines.

  • Substitution Products: Substituted pyrroles and methoxybenzenes.

Scientific Research Applications

Biological Research Applications

1. Cell Culture and Buffering Agent
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is utilized as a non-ionic buffering agent in cell cultures. It helps maintain pH levels that are conducive to biological activity, which is crucial for experiments involving cell growth and maintenance.

2. Anticancer Potential
Research indicates that derivatives of pyrrole compounds, including 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, exhibit promising anticancer properties. For instance, studies have shown that related pyrrole derivatives can inhibit tubulin polymerization, which is vital for cancer cell growth inhibition. Such compounds may also affect signaling pathways like the Hedgehog pathway, which is implicated in various cancers .

3. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Similar pyrrole-based compounds have demonstrated significant antibacterial and antifungal activities, suggesting that 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride could be developed into new antimicrobial agents . The presence of the methoxy group enhances these activities, making it an interesting candidate for further studies in drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Study on Anticancer Agents Investigated various pyrrole derivativesFound that certain derivatives inhibit tubulin polymerization and cancer cell growth
Antimicrobial Activity Research Explored the antimicrobial properties of pyrrole compoundsDemonstrated significant antibacterial and antifungal activities linked to structural features
Buffering Agent Application Examined the use in cell culturesConfirmed effectiveness in maintaining pH levels conducive to biological activity

Mechanism of Action

The mechanism by which 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxy group in the target compound enhances electron density and solubility compared to electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogues .
  • Pyrrole vs. Other Heterocycles : The pyrrole ring facilitates π-conjugation, contrasting with pyrazole () or indole derivatives (), which may alter redox properties or binding affinity in materials or biological systems .
  • Hydrochloride Salts : All aniline hydrochlorides exhibit improved crystallinity and water solubility compared to free bases, critical for reproducibility in synthetic workflows .

Biological Activity

3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula C12H14ClN3O and a molecular weight of approximately 224.69 g/mol. Its structure includes a methoxy group, a pyrrole ring, and an aniline moiety, which may contribute to its biological interactions and reactivity.

Biological Activities

Research indicates that 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exhibits various biological activities:

  • Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) with IC50 values indicating significant cytotoxicity .
  • Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, including inhibition of tubulin polymerization, which is critical for cancer cell division. This inhibition can lead to disrupted microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (μM)Observations
MCF-71.88High antiproliferative activity
B16-F102.12Significant growth inhibition
Various Tumor Cells0.98Potent CDK2/cyclin E inhibitory activity

Mechanistic Insights

The biological activity of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is attributed to its ability to bind to various targets within the cell:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin assembly with an IC50 as low as 1.4 μM, indicating strong potential as a tubulin-targeting agent . This action disrupts the normal function of microtubules, which are essential for mitosis.
  • Cyclin Dependent Kinase (CDK) Inhibition : In vitro studies have highlighted its role as a CDK2 inhibitor, with significant implications for controlling cell cycle progression in cancer cells .

Applications in Research

3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is utilized in various research applications:

  • Cell Culture Studies : It serves as a non-ionic buffering agent in cell cultures, helping maintain pH levels conducive to biological activity.
  • Pharmaceutical Development : The compound's structural properties make it a candidate for further drug development aimed at targeting specific cancers and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride
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3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.